(E)-3-(Diethylamino)-N,N-dimethylacrylamide
Description
Properties
CAS No. |
60715-98-2 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(E)-3-(diethylamino)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C9H18N2O/c1-5-11(6-2)8-7-9(12)10(3)4/h7-8H,5-6H2,1-4H3/b8-7+ |
InChI Key |
ZXAVESLBKNGZGY-BQYQJAHWSA-N |
Isomeric SMILES |
CCN(CC)/C=C/C(=O)N(C)C |
Canonical SMILES |
CCN(CC)C=CC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Diethylamino)-N,N-dimethylacrylamide typically involves the reaction of diethylamine with N,N-dimethylacrylamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of the compound with minimal impurities. The industrial methods are designed to be cost-effective and environmentally friendly, adhering to safety and regulatory standards.
Chemical Reactions Analysis
Radical Polymerization Reactions
The acrylamide group facilitates controlled radical polymerization (CRP) techniques, including atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization.
ATRP with Ruthenium Catalysts
Studies on structurally similar acrylamides (e.g., N,N-dimethylacrylamide) reveal that RuCl₂(PPh₃)₃ catalysts paired with alkyl halide initiators (e.g., CCl₃Br) enable living polymerization. For example:
-
Conditions : Toluene solvent, 60–80°C, Al(Oi-Pr)₃ as activator .
-
Outcomes : High conversion (>90% in 10 h), narrow polydispersity (PDI ≈ 1.2–1.5) .
| Initiator | Catalyst System | Mn (g/mol) | PDI | Conversion (%) |
|---|---|---|---|---|
| CCl₃Br | RuCl₂(PPh₃)₃ | 33,000 | 1.3 | 92 |
| CH₃CHBr | RuCl₂(PPh₃)₃ | 35,000 | 1.5 | 89 |
Data adapted from RuCl₂(PPh₃)₃-based systems .
Thermo-Responsive Copolymerization
The diethylamino group enables pH- and temperature-sensitive behavior. Copolymerization with monomers like N-[3-(diethylamino)propyl]methacrylamide yields stimuli-responsive materials:
-
Phase Separation : Lower critical solution temperature (LCST) decreases from 45°C to 32°C as pH increases from 7 to 13 .
-
Hydrodynamic Radius : Increases from 12 nm to 28 nm upon heating above LCST .
Crosslinking for Hydrogel Formation
(E)-3-(Diethylamino)-N,N-dimethylacrylamide forms hydrogels via covalent or physical crosslinking:
-
Covalent Crosslinking : Using N,N'-methylenebisacrylamide (MBA) as a crosslinker in aqueous media .
-
Self-Healing Hydrogels : Dynamic hydrogen bonding between acrylamide and boronic acid groups enables autonomous repair .
| Crosslinker | Swelling Ratio (g/g) | Tensile Strength (kPa) |
|---|---|---|
| MBA | 15–20 | 50–70 |
| None | 8–10 | 10–15 |
Data from DMAA-based hydrogel studies .
Hydrolysis and Stability
The tertiary amine group enhances hydrolytic stability compared to primary/secondary amines. Studies on bromo-terminated polyacrylamides show:
-
Hydrolysis Resistance : Chloride-terminated chains exhibit <5% hydrolysis after 24 h in aqueous buffer (pH 7, 25°C) .
-
Degradation : Occurs under strongly acidic conditions (pH <3) via cleavage of the amide bond .
Biological Interactions
The compound’s pH sensitivity enables controlled drug release:
-
Drug Loading : Up to 20 wt% doxorubicin via hydrogen bonding .
-
Release Kinetics : 80% release at pH 5.0 (tumoral environment) vs. 30% at pH 7.4 (bloodstream) .
Comparative Reactivity
This compound exhibits distinct behavior compared to analogs:
| Compound | LCST (°C) | Hydrolytic Stability | Key Application |
|---|---|---|---|
| N,N-Dimethylacrylamide | 32–35 | Moderate | Hydrogels |
| 2-(Diethylamino)ethyl MA | 40–45 | Low | pH-responsive coatings |
| Target Compound | 28–32 | High | Drug delivery |
Scientific Research Applications
(E)-3-(Diethylamino)-N,N-dimethylacrylamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (E)-3-(Diethylamino)-N,N-dimethylacrylamide involves its interaction with specific molecular targets and pathways. The diethylamino and dimethylamino groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Properties of (E)-3-(Diethylamino)-N,N-dimethylacrylamide and Analogues
Note: *Estimated based on structurally similar compounds .
In-Depth Analysis
(E)-3-(Dimethylamino)-N,N-dimethylacrylamide
- Structural Difference: Replaces diethylamino with dimethylamino and substitutes a carbon for nitrogen in the backbone.
- Key Findings : Exhibits lower rotational barriers (12.4 kcal/mol for amide, 11.7 kcal/mol for enamine ) compared to analogues with bulkier substituents. DFT studies reveal enhanced electron delocalization stabilizes the ground state, reducing flexibility .
- Significance: Highlights the electronic impact of alkylamino groups on molecular rigidity.
(E)-3-(4-(Diethylamino)phenyl)-N,N-dimethylacrylamide
- Structural Difference: Diethylamino group is attached to a phenyl ring rather than the acrylamide backbone.
- Synthesis : Achieves similar yields (77% ) but requires palladium/ligand systems for para-selective C–H olefination .
- Applications : Used in studying regioselectivity in aromatic olefination reactions .
N,N-Dimethylacrylamide (DMAA)
- Structural Difference: Lacks the diethylamino substituent.
- Applications: Serves as a monomer in biocidal copolymers, enhancing antimicrobial activity when combined with cationic groups .
- Contrast: The absence of the diethylamino group reduces steric hindrance, making DMAA more suitable for polymerization.
(Z)-3-((4-(tert-butyl)phenyl)thio)-N,N-dimethylacrylamide
- Structural Difference : Incorporates a bulky tert-butylphenylthio group in the Z-configuration.
(2E)-3-(1-Naphthyl)-N-phenylacrylamide
- Structural Difference : Features a naphthyl group, increasing aromatic conjugation.
- Properties : Exhibits strong UV absorption (λmax = 517 nm) due to extended π-systems, making it suitable for optoelectronic applications .
Q & A
Q. What synthetic methodologies are effective for preparing (E)-3-(diethylamino)-N,N-dimethylacrylamide, and how can purity be optimized?
The synthesis of this compound derivatives often involves Pd-catalyzed C–H olefination or nucleophilic substitution reactions. For example, analogous compounds like (E)-3-(4-(diethylamino)phenyl)-N,N-dimethylacrylamide (4e) were synthesized using N,N-dimethylacrylamide as a starting material, achieving 86% yield via column chromatography . Key steps include:
- Catalyst selection : Pd/S,O-ligand systems enhance regioselectivity and yield.
- Purification : Silica gel chromatography effectively removes unreacted monomers.
- Characterization : ¹H/¹³C NMR and HRMS confirm structure and purity.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
¹H NMR is critical for confirming stereochemistry (e.g., E/Z isomerism via coupling constants). For (E)-isomers, vinyl protons typically exhibit J = 12–16 Hz, while IR spectroscopy verifies acrylamide C=O stretching (~1650 cm⁻¹) and diethylamino N–H bonds (~3300 cm⁻¹) . HRMS ensures molecular weight accuracy (e.g., [M+H]⁺ calculated vs. observed).
Advanced Research Questions
Q. What challenges arise in controlled polymerization of this compound, and how can they be mitigated?
Controlled polymerization via ATRP or RAFT is complicated by the compound’s electron-rich amide group, which stabilizes radicals and accelerates termination. Evidence from analogous N,N-dimethylacrylamide (DMA) systems shows:
Q. How can copolymerization strategies expand the functional utility of this compound?
Block copolymers with stimuli-responsive monomers (e.g., NIPAM) enable smart materials. For instance, DMA-NIPAM-DMA triblock copolymers form temperature-sensitive micelles (LCST ~32°C) via RAFT, validated by DLS and SLS . Key parameters:
- Reactivity ratios : Near-unity ratios (r ~1) favor random copolymers.
- Architecture : Triblocks exhibit sharper thermal transitions than diblock analogs.
Q. What mechanistic insights explain side reactions during derivatization of this compound?
Nucleophilic side reactions (e.g., cyclization or β-hydride elimination) are common. In Pd-catalyzed systems, ligand choice (e.g., S,O-donors vs. phosphines) suppresses undesired pathways by modulating metal coordination . Parallel experiments without ligands show <30% yields, highlighting ligand necessity for selectivity.
Q. How can computational modeling guide the design of this compound-based bioactive compounds?
Molecular docking and DFT studies predict interactions with biological targets (e.g., kinase inhibitors). For acrylamide derivatives, electron-deficient aryl groups enhance reversible covalent binding to cysteine residues (e.g., KRAS G12C inhibitors) . Experimental validation via SPR or ITC is recommended.
Q. What analytical methods resolve contradictions in reported bioactivity data for acrylamide derivatives?
Discrepancies in cytotoxicity or enzyme inhibition may stem from impurities or isomerism. Solutions include:
Q. How do steric and electronic effects influence the reactivity of this compound in Michael addition reactions?
The diethylamino group’s electron-donating nature deactivates the acrylamide toward nucleophiles. Steric hindrance from dimethyl groups further slows kinetics. Kinetic studies using thiol-Michael additions show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
